4-(4-Iodophenyl)cyclohexanol

Radioiodination SPECT imaging Sigma receptor

4-(4-Iodophenyl)cyclohexanol is the indispensable building block for sigma‑1 receptor‑targeted SPECT imaging and radionuclide therapy. Only the para‑iodo congener permits direct radioiodination with I‑123 or I‑131; the lighter‑halogen analogs commit you to PET isotopes and shorter half‑lives. This scaffold provides the highest oxidative addition reactivity for iterative Suzuki–Miyaura library synthesis. Secure your supply of the single halogen variant that unlocks the complete theranostic pipeline.

Molecular Formula C12H15IO
Molecular Weight 302.15 g/mol
Cat. No. B15330381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Iodophenyl)cyclohexanol
Molecular FormulaC12H15IO
Molecular Weight302.15 g/mol
Structural Identifiers
SMILESC1CC(CCC1C2=CC=C(C=C2)I)O
InChIInChI=1S/C12H15IO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12,14H,3-4,7-8H2
InChIKeyJLXAMLMUHGOCIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Iodophenyl)cyclohexanol – Compound Class and Core Properties for Radioligand Development


4-(4-Iodophenyl)cyclohexanol (CAS 65531-17-1, C12H15IO, MW 302.15 g/mol) is a para-iodinated arylcyclohexanol that serves as a critical synthetic intermediate in the development of sigma-receptor-targeted molecular probes . The molecule features a cyclohexanol scaffold bearing a 4-iodophenyl substituent, which imparts high leaving-group reactivity for cross-coupling reactions and enables direct radioiodination for single-photon emission computed tomography (SPECT) applications . Its primary documented utility lies in the preparation of (+)-2-[4-(4-iodophenyl)piperidino]cyclohexanol ((+)-pIV), a high-affinity sigma-1 receptor ligand (Ki = 1.30 nM) used for tumor imaging and radionuclide therapy [1].

Why 4-(4-Iodophenyl)cyclohexanol Cannot Be Replaced by Its Bromo or Chloro Analogs in Key Applications


Although 4-(4-bromophenyl)cyclohexanol and 4-(4-chlorophenyl)cyclohexanol share the same central scaffold, the identity of the para-halogen dictates the compound's reactivity profile, radiolabeling chemistry, and ultimate imaging modality [1]. The aryl iodide bond undergoes oxidative addition in palladium-catalyzed cross-couplings significantly faster than aryl bromide or chloride, enabling sequential functionalization strategies that are unachievable with lighter halogens [2]. More critically, the iodine atom constitutes the direct precursor for radioiodination with I-123 (SPECT) or I-131 (therapy), whereas the bromo analog requires radiobromine chemistry with shorter-lived positron emitters (e.g., Br-76, t½ = 16.1 h) for PET [3]. These divergent radiochemical paths lock each halogenated congener into a separate imaging ecosystem, making generic substitution between iodo and bromo analogs functionally invalid for procurement decisions.

Quantitative Differentiation Evidence for 4-(4-Iodophenyl)cyclohexanol Against Comparator Analogs


Radioiodination Enablement for SPECT: Iodo vs. Bromo vs. Chloro Analogs

4-(4-Iodophenyl)cyclohexanol is the direct synthetic precursor for radioiodinated (+)-pIV, which binds σ-1 receptors with Ki of 1.30 nM [1]. The bromo analog 4-(4-bromophenyl)cyclohexanol yields (+)-pBrV, whose σ-1 affinity is described as 'competitive' but whose radiobromine label (Br-76) supports PET rather than SPECT [2]. The chloro analog lacks a practical radiohalogenation pathway for in vivo imaging. The radioiododestannylation of the iodo precursor proceeds with radiochemical purity >99% after HPLC, compared to 98.8% for the bromo analog [3].

Radioiodination SPECT imaging Sigma receptor Radioligand precursors

Aryl Halide Reactivity in Suzuki–Miyaura Cross-Coupling: Iodo vs. Bromo vs. Chloro

In palladium-catalyzed Suzuki–Miyaura coupling, the relative reactivity of aryl halides follows the established order I > Br >> Cl, with aryl iodides undergoing oxidative addition at substantially higher rates [1]. 4-(4-Iodophenyl)cyclohexanol can therefore serve as a more reactive partner for sequential coupling strategies or for reactions where the bromo or chloro analogs require forcing conditions. This class-level advantage is documented across numerous catalytic systems [2].

Cross-coupling C–C bond formation Suzuki–Miyaura reaction Oxidative addition

Sigma-1 Receptor Binding Affinity of Derived Vesamicol Analog (+)-pIV

The (+)-pIV derivative of 4-(4-iodophenyl)cyclohexanol exhibits a Ki of 1.30 nM for sigma-1 receptors, which is 15-fold higher affinity than (+)-pentazocine (Ki = 19.9 nM) and 10-fold higher than haloperidol (Ki = 13.5 nM) [1]. The bromo-substituted derivative (+)-pBrV displays 'competitive' affinities but with lower lipophilicity [2]. No sigma-1 affinity data are available for the chloro analog, which is not used in this radioligand series.

Sigma-1 receptor Binding affinity Vesamicol analog Radioligand

Computed Lipophilicity (LogP): Influence on Biodistribution and Non-Target Clearance

The iodo-derivative (+)-pIV has higher lipophilicity than its bromo counterpart (+)-pBrV, as directly reported in comparative biodistribution studies [1]. The bromo analog 4-(4-bromophenyl)cyclohexanol has a calculated LogP of 3.47, while the iodo compound, bearing a heavier halogen, is expected to be more lipophilic (class-level trend). This elevated lipophilicity contributes to enhanced blood–brain barrier penetration and brain accumulation (≈3% ID in rat) but also higher liver retention [2].

Lipophilicity LogP Biodistribution Tumor imaging

Precursor Purity and Commercial Availability Comparison

4-(4-Iodophenyl)cyclohexanol is commercially available in 95% purity from AK Scientific (Cat. 8687EL) and 98% purity from Leyan (Cat. 1740064) as the trans isomer . The bromo analog trans-4-(4-bromophenyl)cyclohexanol is listed at 98% purity by multiple vendors. The iodo building block thus matches the purity benchmark of its bromo competitor while offering the unique radioiodination advantage.

Chemical purity Procurement Building block Vendor specification

Procurement-Driven Application Scenarios for 4-(4-Iodophenyl)cyclohexanol


SPECT and Radionuclide Therapy Agent Development

4-(4-Iodophenyl)cyclohexanol is the requisite precursor for (+)-[125I]pIV and (+)-[131I]pIV, enabling sigma-1-receptor-targeted SPECT imaging and beta-emitting radionuclide therapy. In vivo biodistribution studies show tumor uptake of 7.4–11.5%ID/g at 1–48 h post-injection, with tumor-to-blood ratios reaching 33.4 at 6 h [1]. This application is exclusively accessible to the iodinated building block; the bromo analog commits the research program to PET with Br-76 (t½ = 16.1 h) [2].

Sequential Cross-Coupling in Medicinal Chemistry

The aryl iodide moiety of 4-(4-Iodophenyl)cyclohexanol provides highest oxidative addition reactivity among common halogens [1], enabling chemoselective Suzuki–Miyaura coupling in the presence of less reactive aryl bromides or chlorides. This allows iterative C–C bond-forming strategies for building diversified compound libraries on the cyclohexanol scaffold.

Sigma-1 Receptor Pharmacology Tool Compound

The (+)-pIV derivative, directly accessible from 4-(4-Iodophenyl)cyclohexanol, serves as a high-affinity sigma-1 ligand (Ki = 1.30 nM) with 15-fold selectivity over (+)-pentazocine and 10-fold over haloperidol [1]. It is used for in vitro competitive binding studies and autoradiography to map sigma-1 receptor distribution in brain and tumor tissues.

Non-Invasive Tumor Imaging in Preclinical Oncology Models

Radioiodinated (+)-pIV demonstrates tumor growth inhibition in DU-145 prostate cancer xenograft models when dosed with 7.4 MBq of (+)-[131I]pIV, representing a theranostic approach uniquely enabled by the iodine atom [1]. This provides a direct pipeline from the building block to a therapeutic radioligand.

Quote Request

Request a Quote for 4-(4-Iodophenyl)cyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.